4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(aminomethyl)-6-ethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(15)14-11/h3-5,9H,2,6-7,13H2,1H3,(H,14,15) |
InChI Key |
WJSCYSZPXPEKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)CC2CN |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of Precursor Heterocycles
Overview:
This method involves the reduction of heterocyclic intermediates such as quinolin-4-one derivatives, employing catalytic hydrogenation under specific conditions to achieve stereoselectivity. The process is advantageous for industrial scalability and stereochemical control.
- Stereoselective reduction cannot be effectively achieved using platinum, rhodium, ruthenium, sodium borohydride, or lithium aluminum hydride catalysts.
- Palladium catalysts, especially in hydrogenation conditions, facilitate stereoselective reduction, yielding the desired tetrahydroquinoline derivatives with high stereocontrol.
- Starting from (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-lH-quinolin-4-one oximes, stereoselective reduction with palladium catalysts yields the tetrahydroquinolin-2-one core.
- Subsequent functionalization introduces the aminomethyl group at the 4-position.
| Step | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reduction of heterocycle | Palladium on carbon | Hydrogen atmosphere, mild temperature | High |
Multistep Cyclization and Functionalization
Overview:
This approach involves constructing the tetrahydroquinoline core via cyclization of suitable amino precursors, followed by selective functionalization at the 4-position to introduce the aminomethyl group.
- Formation of N-acyl intermediates from aminoalkyl precursors.
- Cyclization via Bischler–Nepieralski reaction or similar cyclization strategies.
- Reductive amination to install the aminomethyl group at the 4-position.
- Starting from 2-(3,4-dimethoxyphenyl)-ethylamine derivatives, the synthesis proceeds through acylation, cyclization, and reduction steps.
- Catalytic hydrogenation or hydride reductions (e.g., DIBAL-H) are employed to achieve the tetrahydro framework.
Amino precursor → Acylation → Cyclization → Reduction → Functionalization at 4-position
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | BF₃·OEt₂ | Reflux | Moderate | |
| Reductive amination | NaBH₃CN or similar | Mild conditions | Good |
One-Pot Multicomponent Reactions
Overview:
Recent advances highlight the efficiency of multicomponent reactions (MCRs) for synthesizing tetrahydroquinoline derivatives, including the target compound, in a single operational step.
- Combining aldehydes, amines, and cyclic diketones or related precursors in the presence of acid or base catalysts.
- Microwave irradiation accelerates the reaction, reducing time and improving yields.
- A typical MCR involves aldehyde, primary amine, and cyclic ketone or dihydroquinoline precursors, leading directly to the aminomethyl tetrahydroquinoline.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| MCR | Aldehyde + amine + cyclic diketone | Microwave, acid catalyst | 70-85% |
Summary of Key Reaction Conditions and Yields
| Method | Catalyst/Reagents | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Stereoselective reduction | Palladium on carbon | Hydrogenation, mild temperature | >80% | High stereocontrol, industrial scalability |
| Cyclization and functionalization | BF₃·OEt₂, DIBAL-H | Reflux, mild reduction | 60-75% | Versatile, allows functional group modifications |
| Multicomponent reactions | Acid catalysts, microwave | 100°C, microwave irradiation | 70-85% | Rapid, one-pot synthesis, high efficiency |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound’s quinoline core can interact with various enzymes, potentially inhibiting their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one with structurally related compounds, highlighting substituent patterns and molecular properties:
*Calculated value based on structural analogy.
Impact of Substituents on Properties
- Lipophilicity: Ethyl groups (target compound) increase lipophilicity compared to methyl (e.g., compound in ) or hydrophilic groups like amino ().
- Solubility: Aminomethyl groups enhance water solubility, as seen in analogues like 6-amino-7-fluoro derivatives .
- Steric Effects : Bulkier substituents (e.g., acetyl in ) may hinder binding to biological targets compared to smaller groups.
Biological Activity
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a unique molecular structure characterized by a tetrahydroquinoline core with an aminomethyl group and an ethyl substituent. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. The presence of the aminomethyl group enhances its reactivity, allowing for various derivatives to be synthesized.
Biological Activities
Research indicates that tetrahydroquinoline derivatives exhibit a range of pharmacological effects, including:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Studies suggest that these derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Cholinesterase Inhibition : Some derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. For instance:
- Cholinesterase Inhibition : Molecular docking studies have demonstrated that the compound can bind effectively to the active site of AChE, potentially enhancing cholinergic transmission in the brain .
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study on related tetrahydroquinoline compounds showed that they could significantly reduce reactive oxygen species (ROS) levels in vitro, indicating their potential as antioxidant agents.
- Cholinesterase Inhibition : Research involving molecular dynamics simulations revealed that the compound binds stably to AChE, suggesting its potential efficacy as an Alzheimer’s treatment .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Mannich Reaction : This method combines an amine with formaldehyde and a ketone or aldehyde to form the desired tetrahydroquinoline derivative.
Table 2: Related Compounds and Their Properties
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Aminomethyl)-8-ethyl-1,2,3,4-tetrahydroquinolin-2-one | C_{12}H_{16}N_2O | Similar structure; different substituents |
| 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | C_{11}H_{14}N_2O | Methyl substituent; varied biological profile |
| 4-Aminocoumarin Derivatives | Various | Similar aminomethyl group; different core structure |
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one, and how can yield and purity be maximized?
Methodological Answer: Key steps include:
- Catalytic hydrogenation : Reduce nitro intermediates (e.g., 6-nitro derivatives) using Pd/C under H₂ in ethanol, achieving yields up to 72.9% after purification via Biotage flash chromatography .
- Reductive amination : Use LiAlH₄ in anhydrous THF to reduce carbonyl groups in intermediates, followed by quenching with NaOH to isolate products (e.g., 52% yield for compound 32) .
- Purification : Column chromatography (silica gel) or recrystallization in methanol/CH₂Cl₂ mixtures improves purity (>95% by HPLC) .
Critical factors : Reaction time (1–2 days), solvent choice (THF vs. ethanol), and catalyst loading (e.g., Pd/C at 10% w/w) significantly impact yield .
Q. How can spectroscopic methods validate the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Confirm substituent positions via characteristic shifts:
- Ethyl group: δ 1.42–2.18 (m, CH₂CH₃) .
- Aminomethyl protons: δ 3.03–3.29 (m, NH₂CH₂) .
- ESI-MS : Verify molecular weight (e.g., [M+1]⁺ at m/z 260.2 for related tetrahydroquinolinones) .
- HPLC : Assess purity (>99% for derivatives like compound 50) using C18 columns and MeOH/H₂O mobile phases .
Advanced Research Questions
Q. How do structural modifications at the aminomethyl or ethyl positions influence biological activity?
Methodological Answer:
- Aminomethyl substitution : Replace with bulkier groups (e.g., thiophene-2-carboximidamide) to enhance enzyme inhibition (e.g., acetylcholinesterase IC₅₀ values improved by 10-fold in derivatives) .
- Ethyl group effects : Fluorination at C6 (e.g., 8-fluoro derivatives) increases lipophilicity, improving blood-brain barrier penetration in neurological studies .
- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, guided by PubChem structural data .
Q. How can researchers resolve contradictions in reported synthetic yields for tetrahydroquinolinone derivatives?
Methodological Answer:
- Controlled variable analysis : Compare reaction conditions (e.g., compound 51: 15% yield with 8-fluoro vs. 69.4% for non-fluorinated analogs) . Contradictions often arise from steric hindrance or electron-withdrawing groups.
- Catalyst optimization : Switch from Pd/C to PtO₂ for nitro reductions in sterically hindered substrates, improving yields by 20–30% .
- Scale-up adjustments : Replace flash chromatography with fractional crystallization for large-scale synthesis, reducing solvent waste without compromising purity .
Q. What in silico strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding stability with receptors (e.g., NMDA receptors) over 100-ns trajectories .
- Pharmacophore modeling : Align tetrahydroquinolinone cores with known inhibitors (e.g., memantine derivatives) using Schrödinger Phase .
- ADMET prediction : Apply SwissADME to assess permeability (e.g., LogP ~2.5) and metabolic stability (CYP450 isoform interactions) .
Data Contradiction Analysis
Example : Discrepancies in yields for fluorinated vs. non-fluorinated derivatives (e.g., compound 51 at 15% vs. compound 50 at 69.4%) .
Resolution strategy :
- Electron-deficient intermediates : Fluorine’s electron-withdrawing effect slows nucleophilic substitution; use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics.
- Byproduct identification : LC-MS detects side products (e.g., dehalogenated species), prompting additive screening (e.g., KI to suppress elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
